molecular formula C7H10N2O2S B3253110 2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 221323-50-8

2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B3253110
CAS No.: 221323-50-8
M. Wt: 186.23 g/mol
InChI Key: AKNVFSITWXYYRP-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with dimethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the temperature maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity. Purification is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-[(dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9(2)3-6-8-5(4-12-6)7(10)11/h4H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNVFSITWXYYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate (147 mg, 0.686 mmol) was dissolved in THF/methanol mixture (9:1) and 1M lithium hydroxide (1.372 ml, 1.372 mmol) was added slowly. The reaction mixture was stirred at RT for 3 h, pH was adjusted to 2 and the mixture was evaporated to dryness to yield the title compound as a crude product. m/z [186.2+1].
Quantity
147 mg
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.372 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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